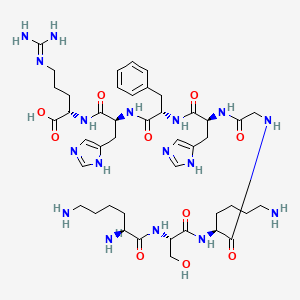
2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-1-benzopyran-4-one is a heterocyclic compound that features a pyridine ring, a thiophene ring, and a benzopyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-1-benzopyran-4-one typically involves the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a suitable precursor such as a chalcone derivative.
Introduction of the Pyridine and Thiophene Rings: The pyridine and thiophene rings can be introduced through cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes as reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-1-benzopyran-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium or copper catalysts for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-1-benzopyran-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-1-benzopyran-4-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-1-benzopyran-4-one include:
2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-1-benzopyran-4-one: Differing by the position of the thiophene ring.
2-(Pyridin-3-yl)-6-(thiophen-3-yl)-4H-1-benzopyran-4-one: Differing by the position of the pyridine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of heterocyclic rings, which may confer distinct electronic, steric, and chemical properties compared to its analogs
Properties
CAS No. |
652138-05-1 |
|---|---|
Molecular Formula |
C18H11NO2S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-pyridin-4-yl-6-thiophen-3-ylchromen-4-one |
InChI |
InChI=1S/C18H11NO2S/c20-16-10-18(12-3-6-19-7-4-12)21-17-2-1-13(9-15(16)17)14-5-8-22-11-14/h1-11H |
InChI Key |
SURCLVDERZXKOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C3=CSC=C3)C(=O)C=C(O2)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(2S)-1-(4-Methoxyphenyl)propan-2-yl]formamide](/img/structure/B12542906.png)

![4-(1,2,3,6-Tetrahydropyridin-4-yl)thieno[3,2-c]pyridine](/img/structure/B12542917.png)



![Zinc, bromo[[4-(methoxycarbonyl)phenyl]methyl]-](/img/structure/B12542933.png)




